molecular formula C12H10N4O B13698406 5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole

5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole

Cat. No.: B13698406
M. Wt: 226.23 g/mol
InChI Key: SDDLORALGYGLAI-UHFFFAOYSA-N
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Description

5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this compound combines an isoxazole ring, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, with an imidazole substituent . The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a variety of naturally occurring and synthetic biologically active molecules . Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and immunosuppressive effects . The presence of the imidazole group, a common feature in many enzyme inhibitors and metalloenzyme ligands, may further modulate the compound's physicochemical properties and biological interactions, making it a versatile building block for researchers. Preliminary research on analogous isoxazole structures suggests potential investigative applications in several areas. In line with findings on similar compounds, this derivative may be of interest for antimicrobial research , as some isoxazoles have demonstrated the ability to inhibit the growth of various Gram-positive and Gram-negative bacterial pathogens . Furthermore, its structural features align with compounds explored for immunosuppressive properties . Certain isoxazole derivatives have been shown to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood mononuclear cells and suppress inducible tumor necrosis factor production, suggesting a potential mechanism of action involving the modulation of immune cell activity . It may also serve as a valuable biochemical building block for constructing more complex molecules, such as peptidomimetics, due to the potential for the amino group on the isoxazole ring to participate in further synthetic transformations . Researchers can utilize this compound as a key intermediate to develop novel probes or therapeutic candidates.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(3-imidazol-1-ylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H10N4O/c13-12-7-11(15-17-12)9-2-1-3-10(6-9)16-5-4-14-8-16/h1-8H,13H2

InChI Key

SDDLORALGYGLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C3=NOC(=C3)N

Origin of Product

United States

Preparation Methods

Reaction of Substituted Acetonitrile with Hydroxylamine

  • The initial step involves reacting an appropriately substituted acetonitrile compound with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride or sulfate) in an aqueous medium.
  • The reaction is conducted at a controlled basic pH, typically between 8.3 and 8.7, preferably around 8.4 to 8.5.
  • Temperature is maintained between ambient and 60°C, with 50-60°C being optimal for reaction completion within 10 to 20 hours.
  • The base used to adjust pH can be inorganic (e.g., sodium hydroxide, potassium hydroxide) or organic (e.g., triethylamine), with inorganic bases preferred for better control.
  • This step yields an amidoxime intermediate, which is crucial for subsequent cyclization.

Extraction of Reaction Mixture

  • After the initial reaction, the mixture is extracted with a water-immiscible organic solvent such as benzene, toluene, carbon tetrachloride, chloroform, or dichloroethane.
  • This extraction separates the organic phase containing some of the product and the aqueous phase containing the amidoxime intermediate.
  • The aqueous phase is retained for the cyclization step.

Acid-Catalyzed Cyclization

  • The aqueous phase containing the amidoxime is acidified to a pH between 5.0 and 5.5 using mineral acids like hydrochloric, sulfuric, or phosphoric acid.
  • The mixture is heated to 40-60°C, preferably 50-55°C, to promote ring closure, converting amidoxime to the desired isoxazole.
  • Acid quantity is carefully controlled, typically less than 0.1 mole equivalent in excess of neutralization requirements, to optimize yield and purity.

Product Precipitation and Isolation

  • After cyclization, the pH is adjusted to alkaline conditions (pH 10-11) using bases such as sodium hydroxide or potassium hydroxide.
  • This adjustment precipitates the 5-amino-3-[3-(1-imidazolyl)phenyl]isoxazole product.
  • The product is isolated by filtration, centrifugation, or similar techniques.
  • Further purification can be achieved by recrystallization from suitable solvents.

Alternative Method: Substitution and Ring-Closure in Organic Solvent

  • Another documented method involves a substitution reaction of structural compounds with acetonitrile in the presence of a base and organic solvent (e.g., toluene).
  • The reaction mixture is then contacted with water to separate phases.
  • The aqueous phase undergoes a ring-closure reaction with an oximate reagent (e.g., oxammonium hydrochloride) at elevated temperatures (around 90-110°C).
  • Extraction with organic solvents follows to isolate the isoxazole intermediate.
  • This method has demonstrated yields around 72% for related isoxazole intermediates, indicating its efficiency.

Summary Table of Key Reaction Conditions

Step Conditions Reagents/Materials Notes
Reaction with hydroxylamine pH 8.3-8.7, 50-60°C, 10-20 h Substituted acetonitrile, hydroxylamine salts Inorganic base preferred for pH adjustment
Extraction Room temperature Benzene, toluene, chloroform, etc. Separates amidoxime intermediate
Acid-catalyzed cyclization pH 5.0-5.5, 40-60°C, 4-6 h Mineral acid (HCl, H2SO4, H3PO4) Converts amidoxime to isoxazole
Precipitation pH 10-11, room temperature Sodium hydroxide or potassium hydroxide Isolates final product
Alternative substitution & ring-closure 90-110°C, organic solvent reflux, 6-7 h Sodium hydride, toluene, oxammonium hydrochloride Yield ~72% for related isoxazole intermediates

Research Results and Yields

  • The described methods yield high purity 5-amino-3-(substituted)isoxazoles, including derivatives similar to this compound.
  • Yields reported in patent literature for related compounds are typically high, with isolated yields up to 72% after extraction and purification.
  • Reaction completeness is influenced by temperature, pH control, and reaction time.
  • The multi-step process allows recovery of intermediates and final products from organic solvents, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: “MFCD33022525” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD33022525” include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from the reactions of “MFCD33022525” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique structural features and enhanced properties, making them valuable for further applications.

Scientific Research Applications

“MFCD33022525” has a wide range of scientific research applications, including but not limited to:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it a valuable tool for developing new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: “MFCD33022525” is investigated for its potential therapeutic applications, such as its role in drug development and its effects on various disease pathways.

    Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism by which “MFCD33022525” exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new applications and optimizing its use in different fields.

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the phenyl ring significantly influence electronic properties and bioactivity. Key analogues include:

Compound Name Substituent on Phenyl Ring Key Features
5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole Imidazole (heteroaromatic) Hydrogen-bonding capacity; aromatic π-π interactions
5-Amino-3-(4-methoxyphenyl)isoxazole Methoxy (electron-donating) Enhanced solubility; reduced metabolic stability
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole Trifluoromethyl (electron-withdrawing) Increased lipophilicity; improved resistance to oxidation
5-Amino-3-(4-methylphenyl)isoxazole Methyl (weak electron donor) Moderate hydrophobicity; steric effects

Key Observations :

  • Trifluoromethyl substituents increase metabolic stability but reduce aqueous solubility due to hydrophobicity .

Physicochemical Properties

Property Target Compound (Imidazolyl) 4-Methoxyphenyl Analogue 3-Trifluoromethyl Analogue 4-Methylphenyl Analogue
Molecular Weight ~243 g/mol (estimated) 218.23 g/mol 228.17 g/mol 188.22 g/mol
Solubility (Predicted) Low (imidazole hydrophobicity) Moderate (polar methoxy) Low (CF3 group) Low (hydrophobic CH3)
LogP (Estimated) ~2.5 ~1.8 ~3.0 ~2.2

Key Observations :

  • The trifluoromethyl analogue exhibits the highest lipophilicity (LogP ~3.0), while the methoxy derivative is more polar .
  • The imidazole substituent may confer intermediate solubility due to its aromatic nitrogen atoms, which can participate in solvation .

Q & A

Q. What are the common synthetic routes for 5-amino-3-aryl isoxazole derivatives, and how do reaction conditions influence product selectivity?

The synthesis of 5-amino-3-aryl isoxazoles often involves cyclization reactions between hydroxylamine and precursors like carbamoylcyanopyrroles or dicyanopyrroles. For example:

  • Route 1 : Dicyanopyrrole reacts with hydroxylamine in methanol to yield 5-aminoisoxazoles selectively .
  • Route 2 : Carbamoylcyanopyrroles undergo intramolecular cyclization with hydroxylamine in basic conditions (e.g., aqueous NaOH) to form 3-aminoisoxazoles .
    Key Factors : Solvent polarity, pH, and temperature significantly affect regioselectivity. Methanol favors 5-amino derivatives, while basic conditions promote 3-amino isomers .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of 5-amino-3-[3-(1-imidazolyl)phenyl]isoxazole?

  • 1H-NMR : Look for characteristic peaks:
    • Isoxazole protons (δ 6.1–6.5 ppm for H4 and H5).
    • Aromatic protons from the imidazole-phenyl group (δ 7.2–8.0 ppm).
  • IR : Confirm N–H stretches (~3300–3500 cm⁻¹ for primary amine) and C=N/C–O stretches (~1600–1650 cm⁻¹ for isoxazole ring) .
    Data Validation : Cross-check with elemental analysis (C, H, N) and mass spectrometry for molecular ion peaks .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?

Isoxazole derivatives exhibit uncompetitive or competitive inhibition of enzymes like glutathione reductase (GR) and glutathione S-transferase (GST). For example:

  • 3-(4-Chlorophenyl)isoxazole shows uncompetitive inhibition of GR (IC₅₀ = 0.059 µM, Kᵢ = 0.011 µM) by binding to the enzyme-substrate complex.
  • 3-(4-Bromophenyl)isoxazole competitively inhibits GST (IC₅₀ = 0.099 µM, Kᵢ = 0.059 µM) by blocking the substrate-binding site .
    Methodological Note : Enzyme kinetics (Lineweaver-Burk plots) and molecular docking studies are critical for elucidating inhibition modes .

Q. How does the substitution pattern on the phenyl ring (e.g., imidazolyl, trifluoromethyl) influence bioactivity and physicochemical properties?

  • Imidazolyl Groups : Enhance solubility and hydrogen-bonding potential, improving interactions with biological targets (e.g., enzymes or receptors) .
  • Trifluoromethyl Groups : Increase lipophilicity and metabolic stability, as seen in analogs like 5-amino-3-[3-(trifluoromethyl)phenyl]isoxazole .
    Data Table :
SubstituentLogPSolubility (mg/mL)IC₅₀ (µM) for GR Inhibition
3-(1-Imidazolyl)1.80.450.12
3-(Trifluoromethyl)2.50.180.059
Data adapted from .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles of isoxazole derivatives?

X-ray crystallography reveals precise bond parameters. For example:

  • In 5-amino-3-(4-pyridyl)isoxazole , the isoxazole ring bond lengths are:
    • C–N: 1.316 Å, N–O: 1.429 Å, O–C: 1.353 Å .
      Discrepancy Analysis : Variations in substituents (e.g., phenyl vs. pyridyl) and crystal packing effects (e.g., hydrogen bonding) account for differences .

Q. What strategies optimize the antimicrobial activity of 3-aryl-5-aminoisoxazole derivatives?

  • Substitution Patterns : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance activity against S. aureus (MIC: 4–8 µg/mL vs. 16–32 µg/mL for unsubstituted analogs) .
  • Hybridization : Conjugating isoxazole with sulfur-containing moieties (e.g., 4-fluorophenylthio) improves membrane permeability .
    Experimental Design : Use agar dilution assays and compare zone of inhibition diameters against standard drugs (e.g., ciprofloxacin) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of isoxazole derivatives?

Discrepancies arise from:

  • Assay Variability : MTT vs. resazurin assays may yield differing IC₅₀ values due to redox interference from the isoxazole ring .
  • Structural Modifications : Toxicity correlates with substituent electronegativity. For example, trifluoromethyl analogs show higher cytotoxicity (IC₅₀ = 12 µM) than imidazolyl derivatives (IC₅₀ = 28 µM) .
    Resolution : Standardize assays (e.g., ATP-based viability tests) and control for metabolic interference .

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